

Uprosertib IC50 values Akt1 Akt2 Akt3

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Compound Focus: Uprosertib

CAS No.: 1047634-65-0

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Core Biochemical Potency Data

The following table summarizes the key **IC50 values** (the concentration at which 50% inhibition occurs) of **Uprosertib** against the three AKT isoforms, as determined in biochemical assays [1]:

AKT Isoform	IC50 (nM)
AKT1	180
AKT2	328
AKT3	38

Uprosertib demonstrates **potent pan-AKT inhibitory activity**, effectively targeting all three isoforms. Its highest potency is against **AKT3**, and it is approximately **two-fold more potent against AKT1 than AKT2** [1]. This profile classifies it as an ATP-competitive inhibitor that targets the conserved kinase domain of AKT [2].

Experimental Context & Methodology

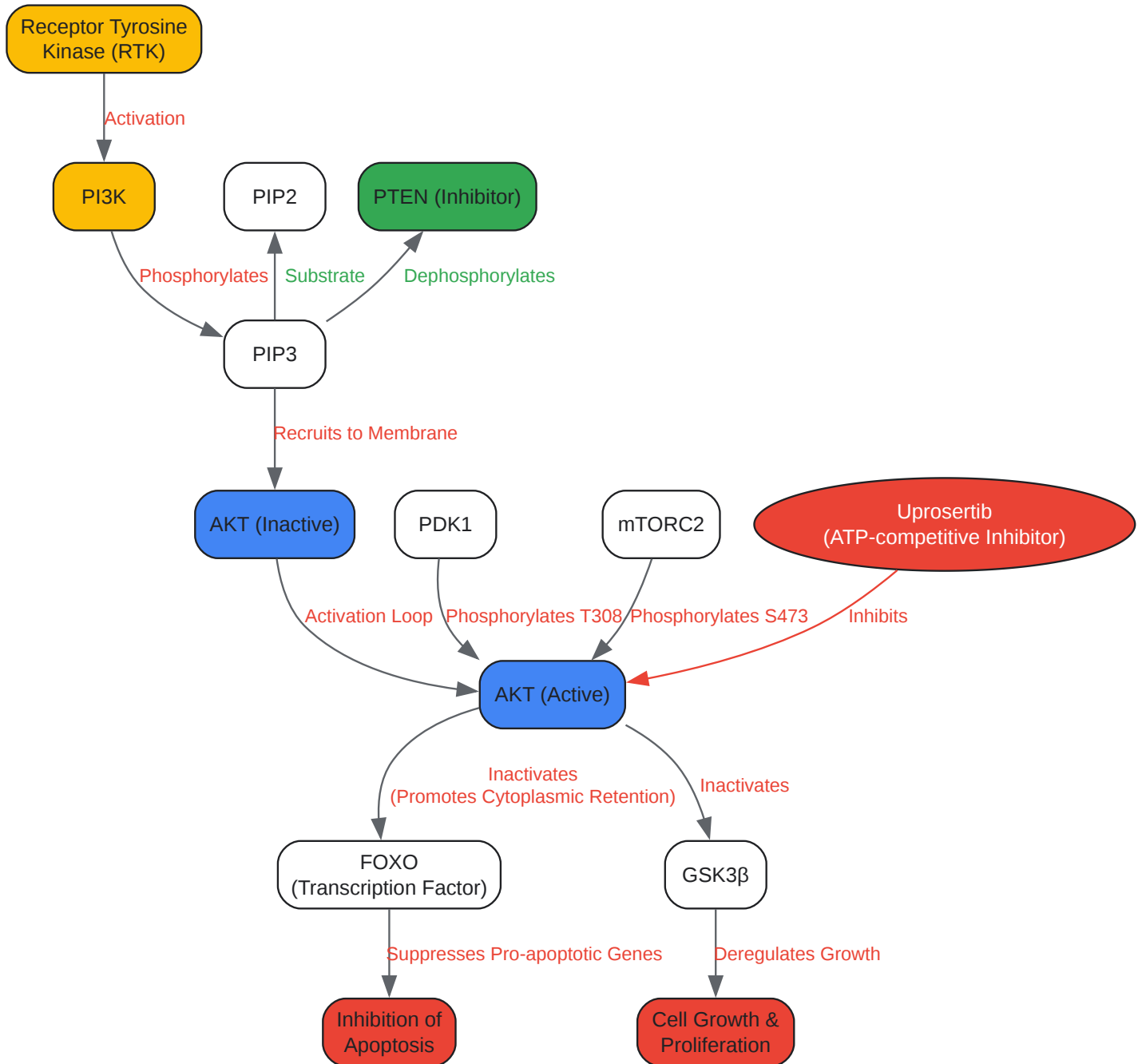
The provided IC50 data likely comes from **in vitro kinase assays** using purified AKT proteins. Here are the experimental details and key considerations for interpreting this data:

- **Assay Type:** The IC50 values measure direct inhibition of the kinase enzymes. In contrast, **cellular efficacy** is often determined using assays that measure the reduction of cell viability after 72 hours of drug exposure (e.g., Sulforhodamine B (SRB) assay), which can yield different potency values (e.g., IC50 of 0.72 μ M in HCT-116 cells) [1].
- **Target Engagement in Cells:** Western blot analysis is used to confirm **Uprosertib**'s on-target activity in cells. Experiments typically involve treating cell lines (e.g., DMS114, PC9) with **Uprosertib** for several hours (e.g., 4-24 hours) and then probing for reduced phosphorylation of AKT itself (pAKT) and its direct downstream substrates (like pGSK3 β and pPRAS40) [1].
- **Inhibitor Class:** As an **ATP-competitive inhibitor**, **Uprosertib** binds to the active site of AKT, which is highly conserved across all AKT isoforms and other kinases in the human kinome. This can present a challenge for achieving high selectivity and may lead to off-target effects [2].

AKT Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of **Uprosertib**.

PI3K/AKT/mTOR Signaling Pathway and Uprosertib Inhibition



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This diagram shows **Uprosertib** inhibits active AKT, blocking downstream signaling for cell survival and growth [3].

Significance and Clinical Context

- **Pan-AKT Inhibition:** **Uprosertib**'s ability to inhibit all AKT isoforms is a strategic approach for targeting cancers where the PI3K/AKT pathway is overactive [3].
- **The Selectivity Challenge:** A major challenge in targeting AKT is **cutaneous toxicity (rash)**, which has been linked specifically to the inhibition of **AKT2** [2]. This has driven research efforts to develop next-generation inhibitors that are more selective for specific AKT isoforms to minimize this side effect [2] [4].

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References

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